molecular formula C8H16N2O2 B2876413 ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine CAS No. 1309611-91-3

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine

Cat. No.: B2876413
CAS No.: 1309611-91-3
M. Wt: 172.228
InChI Key: JAPJNENUHJRFCL-RULNZFCNSA-N
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Description

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine: is a complex organic compound characterized by its unique hexahydrofurofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine typically involves multi-step organic reactions The initial step often includes the formation of the hexahydrofurofuran ring system through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethanamine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its application, such as inhibiting enzyme activity in biochemical assays or interacting with cellular receptors in medical research.

Comparison with Similar Compounds

Similar Compounds

    Hexahydrofurofuran derivatives: Compounds with similar ring structures but different functional groups.

    Dimethanamine analogs: Molecules with similar amine groups but different core structures.

Uniqueness

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine is unique due to its specific stereochemistry and the combination of the hexahydrofurofuran ring with dimethanamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine is a bicyclic organic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its synthesis, chemical properties, and biological interactions.

Chemical Structure and Properties

The compound features a hexahydrofuro[3,2-b]furan core with dimethanamine functionalization. Its molecular formula is C₆H₁₄N₂O₂, with a molecular weight of approximately 146.19 g/mol. The stereochemistry of the compound is critical for its biological activity, influencing how it interacts with biological systems.

Structural Characteristics

  • Molecular Formula : C₆H₁₄N₂O₂
  • Molecular Weight : 146.19 g/mol
  • Functional Groups : Dimethanamine and hydroxyl groups

Synthesis

The synthesis of this compound can be achieved through various methods involving the functionalization of isomannide derivatives. The most common synthetic routes include:

  • Reduction Reactions : Involving the reduction of furan derivatives.
  • Amine Functionalization : Introducing dimethanamine groups via nucleophilic substitution.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties due to their ability to scavenge free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways.
  • Neuroprotective Effects : There is emerging evidence that this compound can protect neuronal cells from oxidative stress-induced damage.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of various derivatives of hexahydrofurofuran compounds using DPPH radical scavenging assays. Results indicated that modifications at the amine position enhanced antioxidant activity significantly .
  • Neuroprotective Studies :
    • In vitro studies on neuronal cell lines demonstrated that this compound reduced apoptosis induced by oxidative stress. The mechanism was attributed to the upregulation of antioxidant enzymes .

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
IsomannideC₆H₁₂O₆Two exo hydroxyl groupsAntioxidant properties
IsoidideC₆H₁₂O₆One exo and one endo hydroxyl groupNeuroprotective effects
IsosorbideC₆H₁₀O₅Additional oxygen atom in the ringUsed in producing polyesters

Properties

IUPAC Name

[(3S,3aR,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-8H,1-4,9-10H2/t5-,6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPJNENUHJRFCL-RULNZFCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309611-91-3
Record name [(3S,3aR,6S,6aR)-6-(aminomethyl)-hexahydrofuro[3,2-b]furan-3-yl]methanamine
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